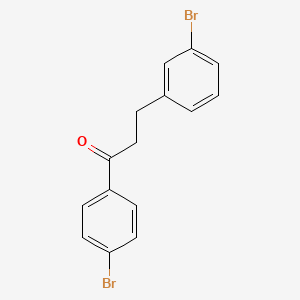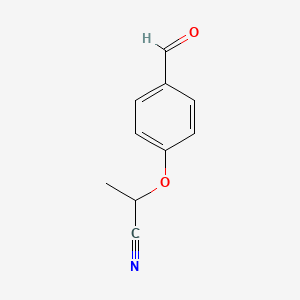
2-(4-Formylphenoxy)propanenitrile
Vue d'ensemble
Description
2-(4-Formylphenoxy)propanenitrile is a chemical compound with the molecular formula C10H9NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for 2-(4-Formylphenoxy)propanenitrile is 1S/C10H9NO2/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,7-8H,1H3 . Unfortunately, the search results did not provide more detailed information about the molecular structure of this compound.Physical And Chemical Properties Analysis
2-(4-Formylphenoxy)propanenitrile has a molecular weight of 175.19 . It is a powder that can be colorless to yellow .Applications De Recherche Scientifique
Biodegradation by Microorganisms
Bisphenol A derivatives, like Bisphenol A (BPA), undergo biodegradation processes involving microorganisms, which play a crucial role in mitigating their environmental impact. A study highlighted the biodegradation of BPA using the laccase enzyme from Fusarium incarnatum in a non-aqueous system, showing significant degradation efficiency, which suggests a potential pathway for the bioremediation of similar compounds (Chhaya & Gupte, 2013).
Environmental Persistence and Degradation
BPA and its analogs are known for their persistence in aquatic environments, posing risks due to their endocrine-disrupting properties. Studies have explored the fate of BPA in terrestrial and aquatic environments, indicating microbial and abiotic processes that can lead to its degradation, albeit under specific conditions (Im & Löffler, 2016).
Xeno-Estrogenic Activity of Metabolites
The biological metabolites of BPA, resulting from biodegradation, retain or potentially enhance the xeno-estrogenic activity, raising concerns about their impacts on wildlife and human health. Understanding the interactions of these metabolites with estrogen receptors and their biological effects is crucial for assessing the full scope of environmental and health risks (Suzuki et al., 2004).
Metabolism in Higher Organisms
Beyond microbial degradation, higher organisms, including mammals, have mechanisms to metabolize BPA and its derivatives. These metabolic pathways generally lead to detoxification, but the resulting metabolites may still exert biological effects, necessitating a comprehensive understanding of these processes across different biological systems (Kang, Katayama, & Kondo, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-formylphenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECGSPKRWDDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formylphenoxy)propanenitrile | |
CAS RN |
1247474-36-7 | |
| Record name | 2-(4-formylphenoxy)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



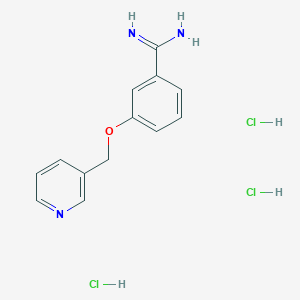
![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)
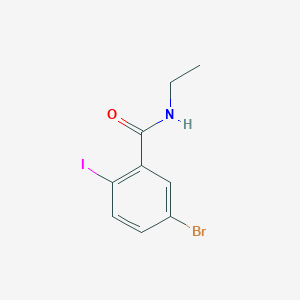
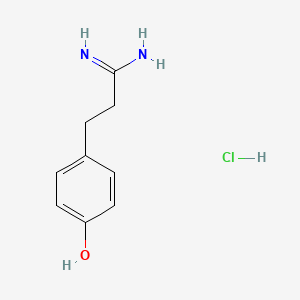
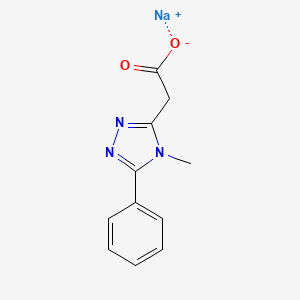
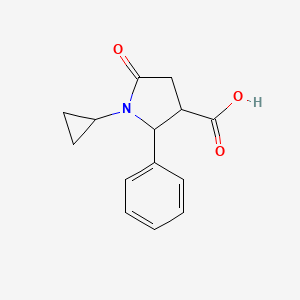
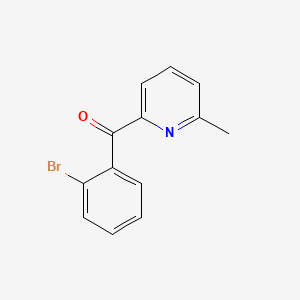
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)
![[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1532191.png)


